ISOCITRONELLENE
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Overview
Description
®-5,7-Dimethylocta-1,6-diene is an organic compound characterized by its unique structure, which includes a diene system with two double bonds and two methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,7-Dimethylocta-1,6-diene typically involves the use of starting materials such as alkenes and alkynes. One common method is the catalytic hydrogenation of a precursor compound, which involves the addition of hydrogen in the presence of a catalyst such as palladium on carbon. The reaction conditions often include moderate temperatures and pressures to ensure the selective formation of the desired diene.
Industrial Production Methods
In an industrial setting, the production of ®-5,7-Dimethylocta-1,6-diene may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-5,7-Dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into alkanes or other saturated compounds.
Substitution: The diene can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing
Properties
CAS No. |
85006-04-8 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(5R)-5,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3/t10-/m1/s1 |
InChI Key |
FYZHLRMYDRUDES-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCC=C)C=C(C)C |
SMILES |
CC(CCC=C)C=C(C)C |
Canonical SMILES |
CC(CCC=C)C=C(C)C |
85006-04-8 | |
Synonyms |
isocitronellene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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